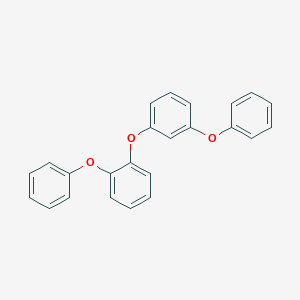
1-phenoxy-2-(3-phenoxyphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenoxy-2-(3-phenoxyphenoxy)benzene is an organic compound with the molecular formula C24H18O3 and a molecular weight of 354.4 g/mol . This compound is characterized by its complex aromatic structure, which includes multiple phenoxy groups attached to a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenoxy-2-(3-phenoxyphenoxy)benzene typically involves the reaction of phenol derivatives with benzene derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where phenol reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often include anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-phenoxy-2-(3-phenoxyphenoxy)benzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions, temperatures ranging from 25°C to 100°C.
Reduction: LiAlH4, NaBH4, anhydrous conditions, temperatures ranging from 0°C to 50°C.
Substitution: Halogens, nitrating agents, Lewis acids, temperatures ranging from 0°C to 50°C
Major Products
Oxidation: Phenoxy acids
Reduction: Phenoxy alcohols
Substitution: Halogenated or nitrated phenoxy derivatives
Aplicaciones Científicas De Investigación
1-phenoxy-2-(3-phenoxyphenoxy)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-phenoxy-2-(3-phenoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to aromatic receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-phenoxy-2-(4-phenoxyphenoxy)-
- Benzene, 1-phenoxy-2-(2-phenoxyphenoxy)-
- Benzene, 1-phenoxy-3-(3-phenoxyphenoxy)-
Uniqueness
1-phenoxy-2-(3-phenoxyphenoxy)benzene is unique due to its specific arrangement of phenoxy groups, which imparts distinct chemical and physical properties. This unique structure influences its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
10469-81-5 |
|---|---|
Fórmula molecular |
C24H18O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-phenoxy-2-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-10-19(11-4-1)25-21-14-9-15-22(18-21)27-24-17-8-7-16-23(24)26-20-12-5-2-6-13-20/h1-18H |
Clave InChI |
ASWMPWPWHHXCKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4 |
Key on ui other cas no. |
10469-81-5 |
Sinónimos |
1-Phenoxy-2-(3-phenoxyphenoxy)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















